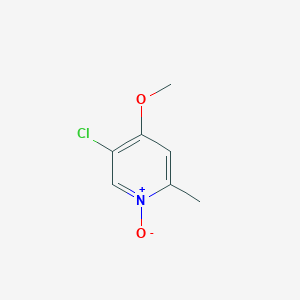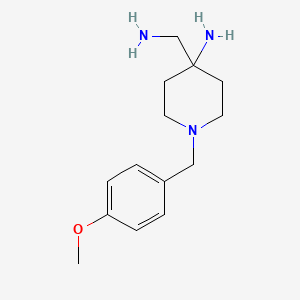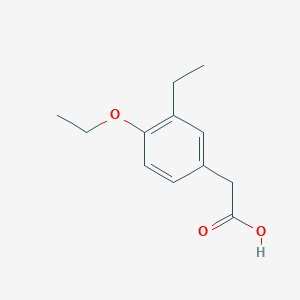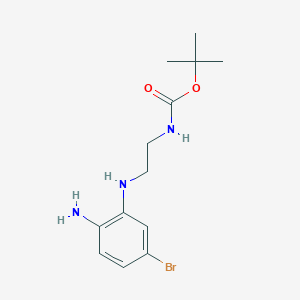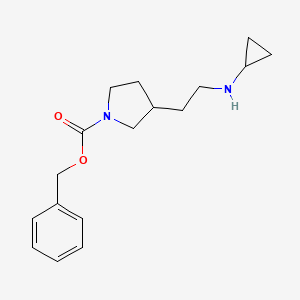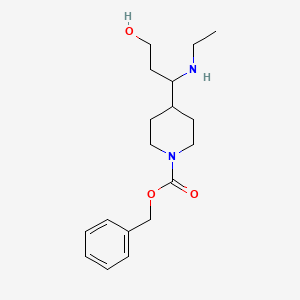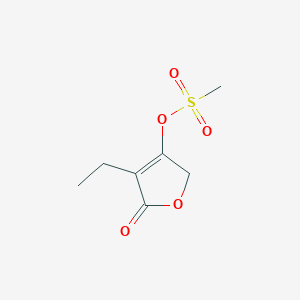
4-Ethyl-5-oxo-2,5-dihydrofuran-3-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- typically involves the reaction of 3-ethyl-4-hydroxy-2(5H)-furanone with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides and sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted furanones.
Oxidation: Sulfoxides and sulfones.
Reduction: Parent furanone and its derivatives.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized as a flavoring agent and in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of 2(5H)-furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
- 3-Hydroxy-4,5-dimethylfuran-2(5H)-one
Uniqueness
2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological properties compared to other furanones.
Propiedades
Fórmula molecular |
C7H10O5S |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
(4-ethyl-5-oxo-2H-furan-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H10O5S/c1-3-5-6(4-11-7(5)8)12-13(2,9)10/h3-4H2,1-2H3 |
Clave InChI |
KFYCHJQMVKTEIA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(COC1=O)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


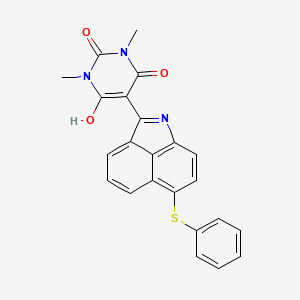
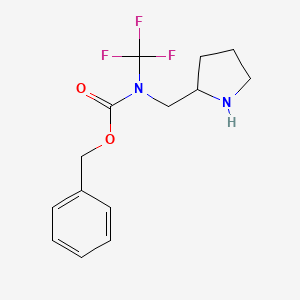
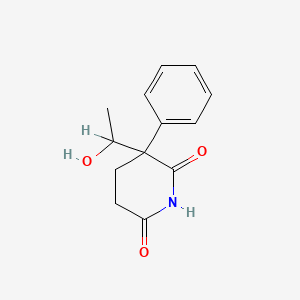
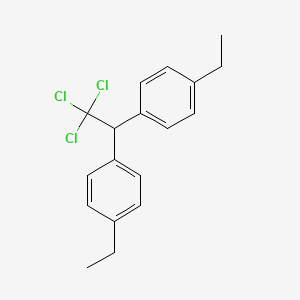
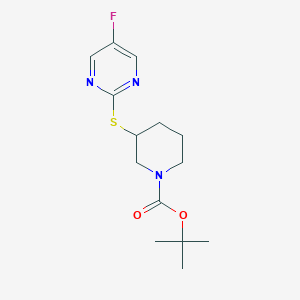
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)
